molecular formula C14H9Br2F3N2O2 B11524948 6-[(E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one

6-[(E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B11524948
M. Wt: 454.04 g/mol
InChI Key: JYYDJAIPWHSVFK-NSCUHMNNSA-N
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Description

6-[(1E)-2-(3,5-Dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromo-2-methoxybenzaldehyde and 4-(trifluoromethyl)pyrimidin-2-one.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the pyrimidinone under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-(3,5-Dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the ethenyl group can be reduced to form a saturated derivative.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Products include 3,5-dibromo-2-methoxybenzoic acid.

    Reduction: Products include 6-[(1E)-2-(3,5-dibromo-2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

6-[(1E)-2-(3,5-Dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(1E)-2-(3,5-Dibromo-2-hydroxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one
  • **6-[(1E)-2-(3,5-Dibromo-2-methoxyphenyl)ethenyl]-4-(methyl)-1,2-dihydropyrimidin-2-one

Uniqueness

    Structural Differences: The presence of the methoxy group and the trifluoromethyl group in 6-[(1E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one imparts unique electronic and steric properties.

    Biological Activity: These structural features may enhance its binding affinity and specificity towards certain biological targets, making it more effective in its applications.

Properties

Molecular Formula

C14H9Br2F3N2O2

Molecular Weight

454.04 g/mol

IUPAC Name

4-[(E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C14H9Br2F3N2O2/c1-23-12-7(4-8(15)5-10(12)16)2-3-9-6-11(14(17,18)19)21-13(22)20-9/h2-6H,1H3,(H,20,21,22)/b3-2+

InChI Key

JYYDJAIPWHSVFK-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=CC2=NC(=O)NC(=C2)C(F)(F)F

Origin of Product

United States

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